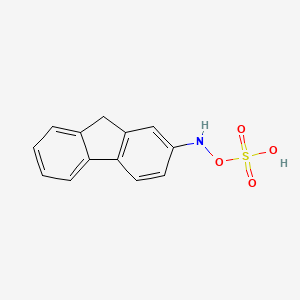

N-Sulfooxy-2-aminofluorene

Description

Structure

3D Structure

Properties

CAS No. |

98253-52-2 |

|---|---|

Molecular Formula |

C13H11NO4S |

Molecular Weight |

277.3 g/mol |

IUPAC Name |

(9H-fluoren-2-ylamino) hydrogen sulfate |

InChI |

InChI=1S/C13H11NO4S/c15-19(16,17)18-14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2,(H,15,16,17) |

InChI Key |

ASQVEYUODMRXBR-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NOS(=O)(=O)O |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NOS(=O)(=O)O |

Other CAS No. |

98253-52-2 |

Synonyms |

N-SOO-AF N-sulfooxy-2-aminofluorene |

Origin of Product |

United States |

Biochemical Formation and Enzymatic Pathways of N Sulfooxy 2 Aminofluorene

Precursor N-Hydroxylated Aminofluorene Derivatives

The initial and rate-limiting step in the activation of 2-aminofluorene (B1664046) and its acetylated counterpart, 2-acetylaminofluorene (B57845), is the formation of N-hydroxylated metabolites. nih.gov This biochemical transformation is a prerequisite for the subsequent sulfation reaction.

The introduction of a hydroxyl group to the nitrogen atom of 2-aminofluorene (2-AF) and 2-acetylaminofluorene (2-AAF) is a key metabolic activation step. nih.govwikipedia.org This reaction converts the parent compounds into their respective N-hydroxy derivatives: N-hydroxy-2-aminofluorene (N-OH-AF) and N-hydroxy-2-acetylaminofluorene (N-OH-AAF). nih.govwikipedia.orgca.gov While both 2-AF and 2-AAF can undergo N-hydroxylation, the enzymatic pathways and efficiencies can differ. nih.gov For instance, studies with guinea pig liver microsomes have shown that these preparations can N-hydroxylate both compounds. nih.gov The resulting N-hydroxy intermediates are considered proximate carcinogens, being more potent than the original molecules. wikipedia.org These N-hydroxylated compounds can be enzymatically interconverted. ca.gov Following their formation, these metabolites can undergo further biotransformation, including conjugation reactions. For example, N-hydroxy-2-acetylaminofluorene is primarily excreted as a glucuronide conjugate in rabbits. aacrjournals.org

The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum, plays a central role in the N-hydroxylation of aromatic amines. wikipedia.orgmybiosource.comgenecards.org Specifically, CYP1A2 is a key enzyme involved in the metabolic activation of 2-aminofluorene and 2-acetylaminofluorene. mybiosource.comreactome.orgnih.gov This enzyme catalyzes the N-hydroxylation of these compounds, a critical step in their conversion to carcinogenic intermediates. mybiosource.comgenecards.org The involvement of CYP enzymes in the N-oxidation of 2-AF has been demonstrated in various species, including rats, dogs, and humans. nih.gov

Studies have shown that different CYP isozymes can contribute to this process. For example, purified rat hepatic monooxygenases, including cytochromes P-450UT-A, P-450PB-B, P-450BNF-B, and P-450ISF/BNF-G, can catalyze the N-oxidation of 2-AF. nih.gov The expression of CYP1A2 can be induced by certain chemicals, such as some polycyclic aromatic hydrocarbons found in cigarette smoke. mybiosource.com The mechanism of N-hydroxylation by CYP1A2 is complex and has been the subject of theoretical studies, with investigations into whether it proceeds via a radicaloid or an anionic pathway. nih.gov

Beyond CYP1A2, other P450 enzymes like CYP2A13 and CYP2A6 have also been shown to be highly active in the metabolic activation of 2-aminofluorene. scispace.com In some cases, even bacterial cytochrome P450 enzymes can metabolically activate 2-aminofluorene. nih.gov

In addition to cytochrome P450 enzymes, flavin-containing monooxygenases (FMOs) are another class of enzymes that contribute to the N-oxidation of 2-aminofluorene. nih.govtandfonline.com FMOs are NADPH-dependent enzymes that can catalyze the N-oxygenation of various xenobiotics containing nitrogen or sulfur atoms. tandfonline.complos.org The purified porcine hepatic FMO has been shown to catalyze the formation of N-hydroxy-2-aminofluorene. nih.gov The contribution of FMO versus cytochrome P-450 to the N-hydroxylation of 2-aminofluorene can vary between species. nih.gov For example, in pig liver microsomes, FMO appears to play a more significant role than in rats, dogs, or humans. nih.gov The use of specific inhibitors can help to distinguish the relative contributions of these two enzyme systems. nih.gov

Sulfation of N-Hydroxy-2-aminofluorene and Related Intermediates

Following N-hydroxylation, the resulting N-hydroxy-2-aminofluorene and its related intermediates can undergo a phase II conjugation reaction known as sulfation. This reaction is catalyzed by sulfotransferase (SULT) enzymes and is a critical step in the formation of the ultimate reactive species, N-Sulfooxy-2-aminofluorene. wikipedia.orgoup.com

Several cytosolic sulfotransferase (SULT) isoforms have been identified that can catalyze the sulfation of N-hydroxy-2-aminofluorene and N-hydroxy-2-acetylaminofluorene. oup.comnih.gov The SULT1A subfamily, particularly SULT1A1 and SULT1A2, are implicated in the metabolism of these compounds. nih.govresearchgate.net Human liver cytosols have demonstrated significant sulfating activity towards N-hydroxy-2-aminofluorene and N-hydroxy-2-acetylaminofluorene. nih.gov

The SULT1C subfamily is also involved. psu.edu SULT1C2 has shown activity with N-hydroxy-2-acetylaminofluorene. upol.cz Furthermore, novel human SULT1C sulfotransferases (SULT1C1 and SULT1C2) have been cloned and expressed, and were shown to have sulfonating activity with N-OH-2AAF as a substrate. researchgate.net The expression of these SULT isoforms can be tissue-specific. For example, SULT1C1 protein has been readily detected in the human stomach. nih.gov There can also be significant individual variation in the expression and activity of these enzymes. nih.gov

Table 1: Sulfotransferase Isoforms Involved in Aminofluorene Metabolism

| SULT Isoform | Substrate(s) | Key Findings | References |

|---|---|---|---|

| SULT1A1 | N-hydroxy-2-aminofluorene, N-hydroxy-2-acetylaminofluorene, p-nitrophenol | Plays a significant role in the sulfation of N-hydroxyarylamines. nih.gov Its activity correlates with the DNA binding of these metabolites. nih.gov | nih.gov |

| SULT1A2 | N-hydroxy-2-aminofluorene, N-hydroxy-2-acetylaminofluorene | Although it has lower expression levels than SULT1A1, it contributes to the sulfation of aminofluorene metabolites. nih.govethernet.edu.et | nih.govethernet.edu.et |

| SULT1C1 | N-hydroxy-2-acetylaminofluorene | Primarily expressed in fetal tissues but also found in the adult stomach. nih.gov | researchgate.netnih.gov |

| SULT1C2 | N-hydroxy-2-acetylaminofluorene | Shows activity towards N-hydroxy-2-acetylaminofluorene. upol.cz | upol.czresearchgate.net |

The sulfation reaction involves the transfer of a sulfonate group (SO₃⁻) from the universal donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to the hydroxyl group of the N-hydroxy-arylamine substrate. oup.comnih.gov This enzymatic process is catalyzed by SULTs and results in the formation of a sulfated product and 3′-phosphoadenosine 5′-phosphate (PAP). oup.complos.org

The generally accepted mechanism for this transfer is an Sₙ2-like in-line displacement reaction. nih.govplos.org The catalytic cycle typically begins with PAPS binding to the enzyme, followed by the substrate. optibrium.com A conserved histidine residue within the active site of the SULT enzyme is proposed to act as a catalytic base, deprotonating the hydroxyl group of the substrate. oup.complos.org This deprotonation facilitates a nucleophilic attack by the oxygen atom of the substrate on the sulfur atom of the sulfonate group of PAPS. plos.org This leads to the formation of a transition state which is stabilized by conserved lysine (B10760008) residues. plos.org Finally, the bond between the sulfur and the bridging oxygen of PAPS is cleaved, releasing the sulfonated product and PAP. plos.org This sulfation step converts the relatively stable N-hydroxy metabolite into a highly unstable and electrophilic N-sulfonyloxy ester, this compound. oup.com

Kinetic Parameters and Substrate Specificity of SULT Enzymes

The metabolic activation of N-hydroxy-2-aminofluorene (N-OH-2AF) to its reactive sulfo-conjugate is primarily mediated by specific isoforms of the sulfotransferase (SULT) superfamily. Research indicates that not all SULTs participate equally in this bioactivation, with substrate specificity being a key determinant.

Several N-hydroxy arylamines, including N-OH-2AF, are metabolically activated by 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent human liver SULTs. wikimedia.org Studies using human hepatic cytosols have shown that the extent of DNA binding from these N-hydroxy derivatives correlates significantly with the activity levels of thermostable phenol (B47542) SULT (TS-PST), now identified as the SULT1A family, particularly SULT1A1. wikimedia.org In contrast, no correlation was found with the activities of thermolabile phenol SULT or dehydroepiandrosterone (B1670201) SULT. wikimedia.org This suggests that SULT1A1 is a primary enzyme responsible for the sulfonation of N-OH-2AF in the human liver. researchgate.net

The SULT1C subfamily has also been implicated, with studies on recombinant human SULT1C1 and SULT1C2 showing they possess sulfonating activity towards the related compound N-hydroxy-2-acetylaminofluorene (N-OH-2AAF). researchgate.netacs.org While specific kinetic constants such as Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the sulfation of N-hydroxy-2-aminofluorene are not consistently reported across the scientific literature, the substrate preference of these enzymes is well-documented. The study of this reaction in vitro can be complicated by the chemical instability of N-hydroxy arylamines, which can undergo oxidative degradation and cause enzyme inhibition independent of the sulfation reaction itself. al-edu.com

| SULT Isoform | Substrate | Observed Activity & Specificity | Source(s) |

|---|---|---|---|

| SULT1A1 (TS-PST) | N-hydroxy-2-aminofluorene | Activity is significantly correlated with PAPS-dependent DNA binding, indicating a primary role in its bioactivation. | wikimedia.org |

| SULT1A2 | N-hydroxy-2-acetylaminofluorene | Efficiently activates N-OH-2AAF, more so than other human SULTs. | al-edu.com |

| SULT1C1 / SULT1C2 | N-hydroxy-2-acetylaminofluorene | Recombinant enzymes exhibit sulfonating activity towards this substrate. | researchgate.netresearchgate.netacs.org |

Biosynthesis and Regulation of the Sulfonate Donor (PAPS)

The sulfation reaction relies entirely on the availability of the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.com The synthesis and regulation of PAPS are therefore intrinsically linked to the formation of this compound.

In mammals, PAPS is synthesized from inorganic sulfate (B86663) and ATP by a bifunctional enzyme known as PAPS synthase (PAPSS). oup.com This process involves two sequential steps catalyzed by a single protein: an ATP sulfurylase activity forms adenosine (B11128) 5'-phosphosulfate (APS), which is then phosphorylated by an APS kinase activity to yield PAPS. oup.com

Humans possess two isoforms, PAPSS1 and PAPSS2, which have non-redundant functions and differ in their tissue distribution and subcellular localization. oup.com

PAPSS1 is found predominantly in the nucleus.

PAPSS2 is primarily localized in the cytoplasm. oup.com

This differential localization is significant as it suggests that PAPSS2 is the principal source of PAPS for the cytosolic SULT enzymes that catalyze the sulfonation of xenobiotics like N-hydroxy-2-aminofluorene. PAPSS2 has also been shown to have a greater catalytic efficiency for PAPS synthesis than PAPSS1. oup.com

The capacity of a cell to perform sulfation is determined not only by PAPS availability but also by the expression and activity of the SULT enzymes themselves. This regulation occurs at multiple levels.

Transcriptional Control: The expression of SULT genes is regulated by a variety of nuclear receptors that act as transcription factors. These receptors can be activated by xenobiotics and endogenous compounds, thereby modulating the transcription of metabolic genes. Key nuclear receptors involved in SULT regulation include:

Constitutive Androstane Receptor (CAR)

Pregnane X Receptor (PXR)

Peroxisome Proliferator-Activated Receptors (PPARs)

Aryl Hydrocarbon Receptor (AhR)

Another important regulatory pathway involves the nuclear factor E2-related factor 2 (Nrf2), a transcription factor that responds to oxidative stress. Activation of Nrf2 can control the transcription of numerous Phase II detoxifying enzymes, including certain SULTs. For instance, some antioxidants can upregulate the expression of SULT1A1 through the Nrf2 pathway.

Post-Translational Control: After the SULT enzyme is synthesized, its activity can be modified. One such mechanism is through nitrative stress. For example, treatment with nitric oxide (NO) donors can lead to the tyrosine nitration of the SULT1E1 enzyme. This modification results in a decrease in its sulfating activity, demonstrating that the enzyme's function can be directly altered by the cellular environment.

The activity of SULT enzymes can be significantly altered by various chemical compounds, which can act as either inducers (increasing expression or activity) or inhibitors (decreasing activity).

Inhibitors: Pentachlorophenol (B1679276) (PCP) is a well-characterized inhibitor of SULT enzymes, particularly the SULT1 family (phenol sulfotransferases). In research models, PCP strongly inhibits the sulfation of substrates for SULT1 enzymes. Interestingly, this inhibition is selective; PCP has little effect on the sulfation of substrates for hydroxysteroid sulfotransferases (SULT2 family) and can even serve as a substrate for hSULT2A1.

Inducers: Certain compounds can induce the expression of SULT genes. For example, ethanol (B145695) has been shown to induce the expression of SULT1A1 and SULT1E1 in cultured human hepatoma cells. This induction increases the cell's capacity for sulfation.

| Modulator | Type | Affected SULT Isoform(s) | Observed Effect in Research Models | Source(s) |

|---|---|---|---|---|

| Pentachlorophenol (PCP) | Inhibitor | SULT1 Family (e.g., SULT1A1) | Strongly inhibits the sulfation of phenol substrates. | al-edu.com |

| Pentachlorophenol (PCP) | Substrate | SULT2A1 | Is metabolized by SULT2A1; does not significantly inhibit its activity towards other substrates. | researchgate.net |

| Caffeic Acid | Inducer | SULT1A1 | Upregulates expression via the Nrf2 pathway. | acs.org |

| Ethanol | Inducer | SULT1A1, SULT1E1 | Induces expression in HepG2 human hepatoma cells. | acs.org |

| 2,6-dichloro-4-nitrophenol | Inhibitor | SULT1A1 (TS-PST) | Used as a selective inhibitor to confirm the role of TS-PST in N-hydroxy arylamine activation. | wikimedia.org |

Molecular Mechanisms of Reactivity and Interaction of N Sulfooxy 2 Aminofluorene

Electrophilic Nature and Chemical Reactivity of N-Sulfooxy-2-aminofluorene

This compound is recognized as a major ultimate electrophilic metabolite of N-hydroxy-2-acetylaminofluorene. researchgate.netresearchgate.net Its high reactivity stems from the presence of the sulfoxy group, which is an excellent leaving group. al-edu.comoup.com This characteristic facilitates the formation of a highly reactive nitrenium ion, which can readily attack nucleophilic sites on cellular macromolecules. oup.comethernet.edu.et The electrophilic nature of this compound is central to its role in chemical carcinogenesis. researchgate.netresearchgate.net

Half-Life and Hydrolysis Kinetics in Aqueous Systems

This compound is a notably unstable compound in aqueous environments. Its half-life in water at 37°C is approximately 4 seconds. al-edu.comniph.go.jp The hydrolysis of this compound is a critical process influencing its biological activity and involves the cleavage of the N-O bond, leading to the formation of various products. al-edu.com The rate of hydrolysis is influenced by pH and the presence of buffers, which can act as general acid-base catalysts. nih.gov

Proposed Nitrenium Ion Formation and Reactivity

The chemical reactivity of this compound is largely attributed to its propensity to form a nitrenium ion. oup.comscholaris.ca The sulfoxy group, being electron-withdrawing, weakens the N-O bond. al-edu.com Heterolytic cleavage of this bond results in the departure of a sulfate (B86663) group and the formation of a highly electrophilic arylnitrenium ion. oup.comethernet.edu.et This ion is resonance-stabilized, which contributes to its formation. scholaris.ca The resulting nitrenium ion is a potent electrophile that readily reacts with nucleophiles, most significantly with the purine (B94841) bases of DNA. oup.comethernet.edu.et

Formation of Covalent Adducts with Biological Macromolecules

The high electrophilicity of the this compound metabolite drives its reaction with various biological macromolecules, including proteins and nucleic acids. al-edu.comacs.org The formation of these covalent adducts is considered a critical step in the initiation of chemical carcinogenesis. umich.edu

Covalent Adduction to Nucleic Acids (e.g., DNA, RNA)

This compound readily forms covalent adducts with nucleic acids, a process enhanced by sulfotransferase activity. ethernet.edu.et These adducts primarily form at nucleophilic centers within the DNA and RNA structure. umich.edu

The major and most studied DNA adduct formed from this compound is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). researchgate.netresearchgate.nettno.nlnih.gov This adduct results from the covalent bonding of the aminofluorene moiety to the C8 position of guanine (B1146940) residues in DNA. uri.educa.gov Studies have shown that dG-C8-AF is the predominant adduct in the hepatic DNA of mice treated with precursors of this compound, often accounting for over 90% of the total adducts. researchgate.netresearchgate.netnih.gov Other minor adducts, such as those involving acetylated aminofluorene, are formed to a much lesser extent from this specific metabolite. researchgate.netresearchgate.netnih.gov The formation of dG-C8-AF is considered a critical lesion in the initiation of hepatocarcinogenesis. researchgate.netdeepdyve.comresearchgate.net

Table 1: Major DNA Adduct of this compound

| Adduct Name | Abbreviation | Site of Adduction |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 position of deoxyguanosine |

The formation of the bulky dG-C8-AF adduct induces significant stereochemical and conformational changes in the DNA double helix. uni-muenchen.denih.gov The non-acetylated dG-C8-AF adduct can exist in both syn and anti conformations about the glycosidic bond. uni-muenchen.de This conformational flexibility distinguishes it from its acetylated counterpart, which predominantly adopts the syn conformation. uni-muenchen.de The presence of the adduct can lead to localized distortions in the DNA structure, affecting processes such as DNA replication and repair. uri.edunih.gov These conformational changes are believed to play a crucial role in the differential mutagenic and carcinogenic properties of aminofluorene derivatives. uni-muenchen.de

Formation of Bulky Adduct Structures and Their Research Significance

The chemical reactivity of this compound leads to the formation of bulky covalent adducts with nucleic acids. The primary target for this interaction within DNA is the guanine base. The resulting adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), are characterized by the large fluorenyl group attached to the DNA backbone. nih.govresearchgate.net

The formation of these bulky adducts has profound implications for the structural integrity and function of DNA. The presence of the large fluorene (B118485) moiety can cause significant distortions in the DNA helix, affecting processes such as DNA replication and transcription. nih.gov Research has shown that these adducts can lead to conformational changes in DNA, adopting either a syn or anti conformation, which influences their mutagenic potential. uni-muenchen.de The syn conformation, in particular, is associated with a higher likelihood of causing mutations during DNA replication. uni-muenchen.de

The study of these bulky adducts is of considerable research significance as they are considered critical lesions in the initiation of chemical carcinogenesis. researchgate.netresearchgate.net The persistence of these adducts in the DNA of target tissues is correlated with the development of tumors in animal models. nih.govresearchgate.net For instance, in infant male B6C3F1 mice, N-(dGuo-8-yl)-AF adducts are the predominant lesions found in hepatic DNA and are strongly linked to the initiation of hepatocarcinogenesis. researchgate.netresearchgate.net

Interaction and Adduction with Proteins

In addition to its reactivity with DNA, this compound and related reactive metabolites of arylamines can form covalent adducts with proteins. acs.orgnih.gov This interaction is a critical area of research for understanding the broader biological effects of these compounds.

Covalent Binding to Serum Albumin and Other Proteins in Research Models

Serum albumin, the most abundant protein in blood plasma, is a major target for covalent binding by electrophilic metabolites of xenobiotics, including those derived from 2-aminofluorene (B1664046). acs.orgnih.gov The high concentration of albumin in the plasma and the presence of nucleophilic amino acid residues make it a scavenger for reactive electrophiles. acs.orgnih.gov

Research using various model systems has demonstrated the covalent binding of metabolites of 2-aminofluorene and other arylamines to albumin. acs.org For example, studies have shown that sulfate esters of carcinogenic arylhydroxamic acids, including a related compound, N-hydroxy-N-acetyl-2-aminofluorene, bind to human serum albumin. acs.org This binding is not limited to albumin; other proteins can also be targets, although albumin is a primary focus due to its abundance and accessibility.

Identification of Adduction Sites (e.g., Cys34, Trp214 of albumin)

Specific amino acid residues within serum albumin have been identified as primary sites for adduction by reactive metabolites. The Cysteine-34 (Cys34) residue is a particularly prominent target. acs.orgnih.gov This is attributed to its unusually low pKa, which results in it being predominantly in the highly nucleophilic thiolate anion form at physiological pH. nih.gov

Another identified adduction site is the Tryptophan-214 (Trp214) residue. acs.org While Trp214 is located within a hydrophobic cavity of albumin, this region is also a principal binding site for various ligands, and the non-covalent positioning of molecules can direct subsequent covalent adduction. acs.org Research on related compounds like N-sulfooxy-PhIP has also highlighted the adduction to both Cys34 and Trp214 of albumin. nih.govebi.ac.uk

The identification of these specific adduction sites is crucial for developing biomarkers of exposure and for understanding the precise molecular interactions between carcinogens and proteins.

Functional Consequences of Protein Adduction in Research Contexts

The covalent modification of proteins by reactive metabolites can have significant functional consequences. Adduction to albumin can alter its structure and function, although the high abundance of albumin means that a small percentage of modified protein may not have immediate systemic effects. However, the formation of protein adducts can serve as a dosimeter of exposure to the reactive metabolite.

In a research context, the adduction of reactive species to proteins can influence the availability of the electrophile to react with other critical targets like DNA. For instance, the presence of bovine serum albumin (BSA) has been shown to decrease the binding of N-(sulfooxy)-2-fluorenylacetamide to DNA by promoting an alternative reaction pathway. nih.gov This suggests that protein binding can act as a detoxification pathway by sequestering reactive metabolites.

Furthermore, the interaction of reactive metabolites with proteins can trigger immune responses. The formation of protein-hapten conjugates can lead to the production of antibodies against the modified protein, a phenomenon that has been explored in the context of developing immunoassays for carcinogen exposure. umich.edu

Cellular and Molecular Responses to this compound-Induced Adducts

The formation of DNA adducts by this compound elicits a range of cellular responses aimed at mitigating the potential for mutagenesis and carcinogenesis.

DNA Repair Mechanisms Involved in Adduct Removal

Cells possess sophisticated DNA repair mechanisms to recognize and remove bulky DNA adducts. The primary pathway responsible for the removal of adducts derived from this compound is Nucleotide Excision Repair (NER).

Studies in Chinese hamster ovary (CHO) cells have demonstrated the importance of NER in processing aminofluorene adducts. nih.gov Repair-proficient cells are able to remove these adducts, whereas repair-deficient cells show increased sensitivity to the cytotoxic effects of the DNA damage. nih.gov The NER pathway recognizes the helical distortion caused by the bulky adduct, leading to the excision of a short, single-stranded DNA fragment containing the lesion, followed by DNA synthesis to fill the gap.

Cellular Processing of Adducted Proteins

Beyond reacting with DNA, reactive electrophilic metabolites like this compound can form covalent adducts with cellular proteins. acs.org Serum albumin, the most abundant protein in blood plasma, is a known target for many carcinogens and their metabolites. acs.org

Studies on the related compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) have provided insights into how these types of adducts might be processed. The reactive N-sulfooxy metabolite of PhIP has been shown to form adducts with human serum albumin in plasma. nih.gov Specifically, adduction occurs at the cysteine-34 (Cys34) and tryptophan-214 (Trp214) residues. nih.gov

Interestingly, while stable adducts were characterized in plasma, they were not detected in human hepatocytes. Instead, the detection of solvolysis products suggested the formation of a labile sulfenamide (B3320178) linkage between the N-oxidized metabolite and the Cys34 residue of albumin. nih.gov This lability suggests that the protein adduct may not be a permanent modification. The formation of protein adducts can serve as biomarkers of exposure to the parent compound. acs.org The processing of these adducted proteins can involve enzymatic hydrolysis for analysis, with recovery rates of the adducts being dependent on factors like pH and enzyme-to-protein ratios. acs.org

Advanced Research Methodologies and Analytical Approaches for N Sulfooxy 2 Aminofluorene Studies

Synthesis and Purification of N-Sulfooxy-2-aminofluorene for Experimental Investigations

The generation of this compound for experimental studies is pivotal for investigating its biological reactivity and for the synthesis of analytical standards. Its synthesis is typically achieved through the metabolic activation of its precursors, N-acetyl-2-aminofluorene (2-AAF) or N-hydroxy-2-acetylaminofluorene (N-OH-AAF). In biological systems, N-OH-AAF can undergo sulfation by cytosolic sulfotransferases, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate (B86663) donor, to yield N-sulfooxy-2-acetylaminofluorene, which can then deacetylate to form the highly reactive this compound. nih.gov

For laboratory investigations, chemical synthesis can be performed, often starting from N-hydroxy-2-aminofluorene (N-OH-AF). This precursor can be sulfated using a suitable agent to produce the desired N-sulfooxy ester. Due to the inherent instability of this compound, synthesis is often performed in situ immediately before its use in experiments, such as reacting it with DNA or nucleosides to produce adduct standards.

Purification of the synthesized this compound or its resulting adducts is critical for accurate analysis. This is commonly achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for separating the target compound from unreacted precursors, byproducts, and other impurities. The choice of column (e.g., C18) and mobile phase gradient is optimized to achieve high resolution and purity of the final product.

Detection and Quantification of this compound and its Macromolecular Adducts

The detection and quantification of the fleeting this compound metabolite and its stable macromolecular adducts, particularly DNA adducts, are central to toxicological and cancer research. A variety of highly sensitive and specific analytical methods have been developed for this purpose.

HPLC and UPLC are foundational techniques for the separation and analysis of 2-aminofluorene (B1664046) metabolites and their DNA adducts. mdpi.comacs.org These methods offer excellent resolution and sensitivity for complex biological mixtures.

Principle: Both HPLC and UPLC are forms of liquid chromatography that pass a sample mixture in a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. UPLC utilizes smaller particle sizes in the column (typically <2 µm), which allows for higher operating pressures, leading to increased resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. acs.org

Application: In the context of this compound, these techniques are used to analyze DNA that has been enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture, containing both normal and adducted nucleosides (such as N-(deoxyguanosin-8-yl)-2-aminofluorene or dG-C8-AF), is injected into the HPLC or UPLC system. nih.govoup.com

Methodology: Reverse-phase columns, such as C18, are commonly employed. mdpi.comoup.com The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium formate or acetic acid) and an organic solvent like acetonitrile or methanol. mdpi.comoup.com Detection is often achieved using UV-Vis absorbance or, for higher sensitivity and specificity, fluorescence detection. mdpi.com

Table 1: Example HPLC Conditions for Analysis of 2-Aminofluorene-Related DNA Adducts

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (5 µm) | mdpi.com |

| Mobile Phase A | 50 mM Ammonium Formate, 20 mM Formic Acid (pH 4.0) | oup.com |

| Mobile Phase B | Acetonitrile | oup.com |

| Gradient | Linear gradient of 10-100% Acetonitrile | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Detection | UV Absorbance (e.g., 254 nm) or on-line radioactivity detector for ³²P | mdpi.comoup.com |

Mass spectrometry (MS) has become an indispensable tool for the analysis of DNA adducts due to its high sensitivity and ability to provide structural information. It is almost always coupled with a liquid chromatography system (LC-MS) for prior separation of complex mixtures.

Adductomics is the comprehensive, non-targeted analysis of all DNA adducts in a given sample. LC-MS and particularly LC-tandem MS (LC-MS/MS) are the primary platforms for these studies. nih.govchemrxiv.org

Sample Preparation: The process begins with the isolation of DNA from tissues or cells, followed by enzymatic hydrolysis to break the DNA down into individual nucleosides. nih.gov This step is crucial as different enzymes can have varying efficiencies in digesting DNA containing bulky adducts. nih.gov

Analysis: The mixture of nucleosides is then separated by UPLC or HPLC and introduced into the mass spectrometer. acs.org For quantification, isotope-dilution methods are often employed, where a known amount of a stable isotope-labeled internal standard for the target adduct is added to the sample prior to processing. nih.gov This allows for highly accurate quantification by correcting for sample loss during preparation and for variations in instrument response.

Tandem and high-resolution mass spectrometry are powerful techniques for confirming the identity of DNA adducts. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS or MS²): In this technique, a specific ion of interest (the precursor ion, e.g., the protonated adducted nucleoside) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. A characteristic fragmentation for nucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116 Da). nih.gov This specific loss can be used in screening methods like constant neutral loss (CNL) scanning to selectively detect potential DNA adducts in a complex mixture. nih.gov Further fragmentation (MS³) of a specific product ion can provide even more detailed structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers provide very high mass accuracy (typically ≤ 5 ppm error). chemrxiv.orgnih.gov This allows for the determination of the elemental composition of an ion with high confidence, which is crucial for identifying unknown adducts and distinguishing between compounds with very similar nominal masses. chemrxiv.org The combination of HRMS and tandem MS provides the highest level of confidence in structural elucidation. nih.govmdpi.com

Table 2: Key Mass Spectrometry Techniques for Adduct Analysis

| Technique | Primary Application | Key Feature |

|---|---|---|

| LC-MS/MS | Quantification and Targeted Detection | High sensitivity and specificity, use of isotope-dilution standards. nih.gov |

| Tandem MS (MS², MS³) | Structural Elucidation | Fragmentation patterns, such as the characteristic neutral loss of deoxyribose (-116 Da). nih.gov |

| High-Resolution MS (HRMS) | Identification of Unknowns | High mass accuracy for confident determination of elemental composition. chemrxiv.org |

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10¹⁰ normal nucleotides. nih.govwisnerbaum.com It is particularly valuable for detecting adducts when the identity of the carcinogen is unknown or when dealing with very low exposure levels. wisnerbaum.com

The assay involves four main steps: nih.gov

DNA Digestion: DNA is enzymatically digested into normal and adducted deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The bulky, aromatic DNA adducts are enriched relative to the normal nucleotides. This can be achieved by methods such as butanol extraction or nuclease P1 digestion, which selectively removes the normal nucleotides. nih.gov

³²P-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase, which transfers a ³²P-labeled phosphate from [γ-³²P]ATP.

Separation and Quantification: The ³²P-labeled adducts are separated chromatographically, typically using thin-layer chromatography (TLC) or HPLC. nih.govnih.gov The separated adducts are then detected and quantified by measuring their radioactivity via autoradiography or scintillation counting.

While extremely sensitive, a limitation of the ³²P-postlabeling assay is that it does not directly provide structural information about the adducts detected. semanticscholar.org Furthermore, labeling efficiencies can vary for different adducts, and authentic standards are often needed for accurate quantification and identification. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| This compound | - | Primary subject; reactive metabolite |

| 2-Aminofluorene | 2-AF | Parent aromatic amine |

| N-Acetyl-2-aminofluorene | 2-AAF | Precursor carcinogen |

| N-Hydroxy-2-acetylaminofluorene | N-OH-AAF | Proximate carcinogenic metabolite |

| N-Hydroxy-2-aminofluorene | N-OH-AF | Metabolite and precursor for synthesis |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | Major DNA adduct |

| 3'-Phosphoadenosine-5'-phosphosulfate | PAPS | Sulfate donor in metabolic activation |

| Acetonitrile | - | Organic solvent in HPLC/UPLC |

| Methanol | - | Organic solvent in HPLC/UPLC |

| Ammonium Formate | - | Buffer component in HPLC/UPLC |

Mass Spectrometry-Based Methodologies

In Vitro and In Vivo Research Models for Studying this compound

A multi-pronged approach utilizing various research models is necessary to comprehensively understand the biological activities of this compound, from its enzymatic formation to its cellular and organismal effects.

Cell-Free Systems and Recombinant Enzyme Assays (e.g., Microsomal Studies)

Cell-free systems are instrumental in dissecting the specific enzymatic steps involved in the metabolic activation of 2-aminofluorene.

Microsomal Studies: Liver microsomes, which are enriched in cytochrome P450 enzymes, are widely used to study the initial N-hydroxylation of 2-aminofluorene to N-hydroxy-2-aminofluorene. These in vitro assays allow for the determination of kinetic parameters and the identification of the specific P450 isoforms responsible for this critical activation step.

Recombinant Enzyme Assays: The use of purified, recombinantly expressed enzymes provides a powerful tool for studying individual enzymatic reactions in detail. For instance, recombinant sulfotransferases (SULTs) have been used to investigate the kinetics and substrate specificity of the conversion of N-hydroxy-2-aminofluorene to the ultimate carcinogen, this compound. These assays have been crucial in identifying SULT1A1 as a key enzyme in this bioactivation pathway in humans.

Cell Culture Models for Mechanistic Studies (e.g., Chinese Hamster Ovary cells, Hepatocytes)

Cell culture models provide a more biologically relevant context to study the cellular responses to this compound.

Chinese Hamster Ovary (CHO) cells: CHO cells are a workhorse for genetic toxicology studies. These cells can be genetically engineered to express specific metabolic enzymes, allowing researchers to investigate the role of these enzymes in the mutagenicity of the parent compound, 2-aminofluorene. For example, CHO cells expressing human SULT1A1 exhibit increased sensitivity to the genotoxic effects of N-hydroxy-2-aminofluorene.

Hepatocytes: As the liver is the primary site of 2-aminofluorene metabolism, primary hepatocytes and hepatocyte-derived cell lines are highly relevant models. They provide a more complete metabolic system to study the interplay between activation and detoxification pathways and to investigate downstream cellular events such as DNA adduct formation, DNA repair, and apoptosis.

Genetically Modified Organism Models (e.g., SULT-deficient mice, NAT-deficient mice) in Metabolic Research

The use of genetically modified animal models has provided definitive in vivo evidence for the roles of specific enzymes in the metabolic activation of 2-aminofluorene.

SULT-deficient mice: The development of mice with targeted deletions of specific sulfotransferase genes has been a landmark in arylamine carcinogenesis research. For example, Sult1a1 knockout mice have been shown to be resistant to the liver carcinogenicity of 2-aminofluorene, directly demonstrating the critical role of the sulfation pathway in the bioactivation of this compound in vivo.

Computational and Theoretical Approaches to this compound Reactivity

Computational and theoretical methods provide powerful insights into the molecular mechanisms underlying the reactivity of this compound and the structural consequences of its adduction to DNA.

Molecular Mechanics and Quantum Chemical Calculations for Adduct Conformations and Energetics

Molecular Mechanics: Molecular mechanics simulations are employed to explore the conformational landscape of DNA that has been modified by this compound. These calculations can predict the energetically favorable conformations of the resulting DNA adducts and provide insights into how these structural distortions might affect DNA replication and repair processes.

Quantum Chemical Calculations: Quantum chemical methods, such as density functional theory (DFT), are used to investigate the electronic structure and reactivity of this compound. These calculations can provide a detailed understanding of the energetics of the N-O bond cleavage, which leads to the formation of the highly reactive nitrenium ion. Furthermore, these theoretical approaches can be used to predict spectroscopic properties of the adducts, aiding in the interpretation of experimental data.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as this compound, and its target enzyme at an atomic level. These methods provide valuable insights into the binding modes, conformational changes, and the key molecular determinants of substrate recognition and catalysis. In the context of this compound, these simulations are instrumental in understanding its formation and interaction with sulfotransferases (SULTs).

The formation of the reactive metabolite, this compound, is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamine group of N-hydroxy-2-aminofluorene. Human sulfotransferases, such as SULT1A1 and dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), have been identified as key enzymes in the bioactivation of carcinogenic aromatic amines like N-hydroxy-2-acetylaminofluorene, the precursor to N-hydroxy-2-aminofluorene. nih.govnih.gov

Molecular docking studies can predict the preferred binding orientation of N-hydroxy-2-aminofluorene within the active site of a sulfotransferase, providing a static snapshot of the enzyme-substrate complex. These studies are crucial for identifying the amino acid residues that play a pivotal role in substrate binding and catalysis. For instance, the active site of SULT1A1 is known to contain key residues that interact with phenolic and aromatic amine substrates. nih.gov Docking simulations would likely show the hydroxylamine moiety of N-hydroxy-2-aminofluorene positioned in close proximity to the sulfonate donor group of PAPS, a necessary orientation for the subsequent enzymatic reaction.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. nih.gov These simulations provide a more realistic representation of the physiological environment and can reveal important conformational changes in both the enzyme and the substrate that are essential for the catalytic process. MD simulations can elucidate the stability of the ligand within the active site and map the energetic landscape of the binding process. nih.gov

Detailed Research Findings

While specific molecular docking and dynamics simulation studies on this compound are not extensively documented in publicly available literature, the methodologies have been widely applied to the sulfotransferase family of enzymes with various substrates. Based on these studies, a hypothetical investigation of N-hydroxy-2-aminofluorene binding to a human sulfotransferase like SULT1A1 would involve the following steps and likely yield the subsequent findings.

The initial step would involve building a three-dimensional model of the human sulfotransferase, if a crystal structure is not available. The ligand, N-hydroxy-2-aminofluorene, would then be docked into the active site of the enzyme, which already contains the cofactor PAPS. The docking process would generate a series of possible binding poses, which are then scored based on their predicted binding affinity.

The most favorable binding pose would then be used as the starting point for molecular dynamics simulations. These simulations would be run for a sufficient duration to observe the convergence of the system and analyze the interactions between the ligand and the protein. The results of such a simulation would likely highlight a set of key amino acid residues that form stable interactions with the substrate, thereby anchoring it in the correct orientation for the sulfonation reaction to occur.

The interactive table below summarizes the potential key interacting residues within the active site of a human sulfotransferase and their likely mode of interaction with N-hydroxy-2-aminofluorene, based on studies with analogous substrates.

| Interacting Residue | Interaction Type | Distance (Å) |

| Phenylalanine 81 | Pi-Pi Stacking | 3.5 - 4.5 |

| Phenylalanine 247 | Pi-Pi Stacking | 3.5 - 4.5 |

| Histidine 108 | Hydrogen Bond | 2.5 - 3.5 |

| Lysine (B10760008) 106 | Electrostatic | 3.0 - 4.0 |

| Serine 138 | Hydrogen Bond | 2.5 - 3.5 |

The stability of the enzyme-substrate complex during the simulation can be assessed by calculating the root mean square deviation (RMSD) of the protein backbone and the ligand. A stable complex would exhibit minimal fluctuations in RMSD over the course of the simulation. Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues can pinpoint flexible regions of the enzyme that may be involved in substrate binding and product release.

The following interactive table presents hypothetical binding energy data from a molecular docking study of N-hydroxy-2-aminofluorene with a human sulfotransferase. The binding energy is a measure of the affinity between the ligand and the enzyme, with more negative values indicating a stronger interaction.

| Ligand | Binding Energy (kcal/mol) |

| N-hydroxy-2-aminofluorene | -8.5 |

| N-hydroxy-2-acetylaminofluorene | -9.2 |

These computational approaches provide a detailed and dynamic view of the molecular events leading to the formation of this compound. The insights gained from such studies are invaluable for understanding the mechanisms of chemical carcinogenesis and for the development of potential inhibitors of sulfotransferase activity.

Research Implications and Future Directions in the Study of N Sulfooxy 2 Aminofluorene

Contribution to the Understanding of Metabolic Activation Pathways for Arylamines

Research on N-Sulfooxy-2-aminofluorene has been pivotal in establishing the concept of metabolic activation, where parent compounds are converted into ultimate carcinogens through a series of enzymatic reactions. Studies have demonstrated that arylamines like 2-aminofluorene (B1664046) (AF) and its acetylated form, 2-acetylaminofluorene (B57845) (AAF), undergo N-hydroxylation to form N-hydroxy-2-aminofluorene (N-hydroxy-AF) and N-hydroxy-2-acetylaminofluorene (N-hydroxy-AAF), respectively. science.govoup.com These N-hydroxy metabolites are then subject to further activation.

A crucial step in this pathway is O-esterification, particularly sulfonation, catalyzed by cytosolic sulfotransferase (SULT) enzymes. researchgate.netoup.com These enzymes utilize the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to transfer a sulfo group to the N-hydroxy metabolite. oup.comnih.gov The resulting sulfuric acid ester, this compound, is highly unstable and spontaneously breaks down, heterolytically cleaving the N-O bond to form a highly electrophilic nitrenium ion. oup.com This ion is the ultimate reactive species that readily attacks nucleophilic sites on cellular macromolecules, most notably DNA. oup.com

The inhibition of sulfotransferase activity by pentachlorophenol (B1679276) (PCP) dramatically reduces both DNA adduct formation and liver tumor incidence following administration of N-hydroxy-AAF or N-hydroxy-AF. nih.govnih.gov

Brachymorphic mice, which have a genetic deficiency in PAPS synthesis and thus reduced sulfonation capacity, exhibit significantly lower levels of hepatic DNA adducts and are resistant to hepatoma induction by N-hydroxy-AAF. oup.comnih.gov

The major DNA adduct found in the liver of these mice is the deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene, even when the parent compound administered is the acetylated N-hydroxy-AAF. nih.govnih.gov This indicates that deacetylation precedes or follows the critical sulfonation step, ultimately leading to this compound.

| Experimental Model | Precursor Compound | Key Finding | Implication for Metabolic Activation | Citation |

| Infant male B6C3F1 mice | N-hydroxy-AAF | Inhibition of SULT with PCP reduced DNA adducts by 90% and hepatomas by 80-90%. | Demonstrates the critical role of sulfonation in the activation pathway. | nih.gov |

| Brachymorphic B6C3F2 mice (PAPS-deficient) | N-hydroxy-AAF | Formed only 25% as many hepatic DNA adducts and 10% as many hepatomas compared to normal littermates. | Confirms that PAPS-dependent sulfonation is essential for carcinogenesis by N-hydroxy-AAF. | nih.gov |

| Infant male B6C3F1 mice | N-hydroxy-AF | PCP pretreatment reduced DNA adduct levels and liver tumor multiplicity by >80%. | Establishes this compound as the ultimate carcinogen from N-hydroxy-AF. | oup.comnih.gov |

| Hepatic cytosols from B6C3F1 mice | N-hydroxy-AF & N-hydroxy-AAF | Identification of PAPS-dependent sulfotransferase activity for both substrates, which is inhibited by PCP. | Provides direct enzymatic evidence for the formation of this compound. | nih.gov |

Advancements in DNA Damage and Repair Research

The study of this compound has significantly advanced the understanding of how chemical carcinogens damage DNA and how cells respond to this damage. The primary lesion formed by the reaction of the this compound-derived nitrenium ion with DNA is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). researchgate.netnih.gov This specific adduct has been identified as a critical lesion in the initiation of hepatocarcinogenesis. oup.com

The formation of this bulky adduct at the C8 position of guanine (B1146940) causes significant distortion of the DNA double helix. bibliotekanauki.pl Structural studies have shown that the fluorene (B118485) ring can be positioned in the minor groove of the DNA, leading to a conformational change in the deoxyguose sugar from the typical anti to a syn conformation. uni-muenchen.de This structural perturbation is a key signal for the cell's DNA repair machinery.

Research utilizing oligonucleotides containing site-specifically placed dG-C8-AF adducts has been instrumental in dissecting the mechanisms of translesion synthesis (TLS). uni-muenchen.de TLS polymerases are specialized enzymes that can replicate past DNA lesions, albeit sometimes in an error-prone manner. Studies on how polymerases like Pol η bypass the dG-C8-AF adduct provide insights into the molecular basis of chemical mutagenesis. The conformational flexibility of the non-acetylated AF adduct, which can exist in both syn and anti conformations, is thought to influence its mutagenic properties and how it is processed by different DNA polymerases. uni-muenchen.de

| Research Area | Key Finding Related to this compound | Significance | Citation |

| DNA Adduct Identification | The major DNA adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). | Linked a specific chemical lesion to the initiation of cancer. | oup.comresearchgate.netnih.gov |

| Structural Biology of DNA Damage | The dG-C8-AF adduct causes a major distortion of the DNA helix, often forcing the guanine base into a syn conformation. | Explained the physical basis for the biological consequences of the adduct, such as stalled replication and recognition by repair enzymes. | bibliotekanauki.pluni-muenchen.de |

| Translesion Synthesis (TLS) | The non-acetylated dG-C8-AF adduct is bypassed by TLS polymerases like Pol η, and its conformational flexibility influences the fidelity of this process. | Provided a model system to study how cells tolerate bulky DNA damage, contributing to our understanding of the origins of mutations. | uni-muenchen.de |

| Mutagenesis | The dG-C8-AF adduct is primarily responsible for point mutations. | Elucidated the specific type of genetic alteration caused by this metabolic activation pathway. | bibliotekanauki.pl |

Interdisciplinary Connections in Chemical Biology, Enzymology, and Structural Biology

The investigation of this compound exemplifies a successful interdisciplinary approach, integrating chemical biology, enzymology, and structural biology to unravel a complex biological problem.

Enzymology: The identification and characterization of the enzymes responsible for the metabolic activation of 2-aminofluorene have been central to this field. Studies have focused on sulfotransferases (SULTs), detailing their substrate specificity, kinetics, and inhibition. researchgate.netnih.gov For instance, research has identified specific SULT isoforms, such as SULT1A1 and SULT1C1, that are involved in the activation of N-hydroxy arylamines. researchgate.netoup.com This work has illuminated how species and tissue differences in SULT expression can dictate susceptibility to arylamine-induced cancers. umich.edu

Chemical Biology: Chemical biology has provided essential tools for this research. The synthesis of precursor compounds like N-hydroxy-AAF and N-hydroxy-AF, as well as the ultimate reactive metabolite itself, has been crucial for in vitro studies. scispace.com Furthermore, the synthesis of oligonucleotides containing a single, site-specifically located dG-C8-AF adduct has been a major technological advance. uni-muenchen.de These modified DNA segments are indispensable for detailed biochemical and structural studies of DNA repair and replication. researchgate.net

Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) and computational modeling have provided atomic-level views of how the dG-C8-AF adduct perturbs DNA structure. uni-muenchen.de These studies have visualized the conformational changes in the DNA backbone and the orientation of the fluorene moiety within the DNA helix. researchgate.net Such structural insights are critical for understanding how the adduct is recognized by DNA repair proteins and how it is bypassed by DNA polymerases during replication. uni-muenchen.de

Unresolved Questions and Emerging Research Avenues for this compound Investigation

Despite significant progress, several questions regarding this compound remain, opening new avenues for research.

One area of active investigation is the precise interplay between different metabolic pathways. While sulfonation is clearly a major activation pathway in the liver, the roles of other enzymes, such as N,O-acetyltransferases (NATs) which can form N-acetoxy esters, are still being fully elucidated in various tissues. oup.comoup.com The balance between deacetylation and sulfonation of N-hydroxy-AAF, and how this balance dictates the ultimate carcinogenic potential, is complex and tissue-specific. bibliotekanauki.pl

A significant puzzle is the observation that while this compound (and its acetylated counterpart) is considered the ultimate carcinogen, it shows surprisingly low mutagenicity in standard bacterial assays like the Ames test. niph.go.jp This is likely due to the high reactivity and instability of the compound, which prevents it from penetrating the bacterial cell wall to reach the DNA. niph.go.jp Developing more sophisticated in vitro systems that better model the intracellular generation of this metabolite is a key challenge. researchgate.net

Future research directions include:

Human SULT Polymorphisms: Investigating how genetic variations (polymorphisms) in human sulfotransferase genes affect an individual's capacity to activate N-hydroxy arylamines, potentially influencing individual cancer risk.

Epigenetic Consequences: Exploring whether the formation of dG-C8-AF adducts leads to epigenetic changes, such as alterations in DNA methylation patterns or histone modifications, which could contribute to carcinogenesis beyond direct mutagenesis.

High-Resolution Structural Studies: Obtaining crystal structures of TLS polymerases in the act of bypassing the dG-C8-AF adduct to gain a more dynamic understanding of the molecular mechanisms of lesion bypass and fidelity. uni-muenchen.de

Systems Biology Approaches: Integrating data on metabolic enzyme expression, DNA repair capacity, and resulting mutational signatures in different tissues to build comprehensive models of arylamine carcinogenesis.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify N-sulfooxy-2-aminofluorene (N-SO₂-AAF) in biological samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs like 2-aminofluorene-d11 ) to improve quantification accuracy. Sample preparation should involve enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase) to release covalently bound metabolites from DNA or proteins. Calibration curves must account for matrix effects in liver microsomal or urine samples .

Q. What are the primary metabolic pathways leading to N-SO₂-AAF formation?

- Methodological Answer : N-SO₂-AAF is generated via sequential enzymatic activation:

N-hydroxylation : Cytochrome P450 1A2 (CYP1A2) converts 2-acetylaminofluorene (2-AAF) to N-hydroxy-AAF .

Sulfonation : Sulfotransferases (SULT1A1/1E1) catalyze the transfer of a sulfonyl group to N-hydroxy-AAF, forming the reactive N-SO₂-AAF .

- Experimental validation: Compare metabolic profiles in SULT-knockout vs. wild-type murine models using radiolabeled 2-AAF (³H or ¹⁴C) .

Q. What are the standard protocols for assessing N-SO₂-AAF’s DNA-binding activity?

- Methodological Answer : Perform in vitro reactions with purified DNA (e.g., calf thymus DNA) and N-SO₂-AAF under physiological pH (7.4) and temperature (37°C). Quantify adducts via ³²P-postlabeling or accelerator mass spectrometry (AMS). Include controls treated with competitive inhibitors (e.g., glutathione) to confirm specificity .

Advanced Research Questions

Q. How do conformational changes in DNA influence N-SO₂-AAF-induced frameshift mutations?

- Methodological Answer : Use nuclear magnetic resonance (NMR) and molecular dynamics simulations to analyze adduct-induced DNA distortions. For example, ¹⁹F NMR of fluorine-tagged N-SO₂-AAF adducts (e.g., FAAF ) reveals steric clashes in B-DNA vs. relaxed Z-DNA conformations. Pair with in silico modeling (AMBER force fields) to predict mutation hotspots .

Q. How can contradictory data on N-SO₂-AAF’s tissue-specific carcinogenicity be resolved?

- Methodological Answer : Conduct comparative studies across species (e.g., B6C3F1 mice vs. Sprague-Dawley rats ) with attention to:

- Tissue-specific enzyme expression : Quantify CYP1A2 and SULT isoforms via Western blotting.

- DNA repair efficiency : Measure excision repair kinetics using comet assays or O⁶-alkylguanine-DNA alkyltransferase (AGT) activity tests .

- Data reconciliation: Apply meta-analysis frameworks to harmonize cross-study variability .

Q. What experimental designs mitigate artifacts in N-SO₂-AAF stability studies?

- Methodological Answer :

- Stability under physiological conditions : Incubate N-SO₂-AAF in phosphate-buffered saline (PBS) at 37°C and monitor degradation via HPLC-UV. Use stabilizers like ascorbic acid to suppress oxidative decomposition .

- Artifact control : Validate adduct formation using isotopically labeled N-SO₂-AAF (e.g., ¹⁵N) to distinguish endogenous vs. exogenous signals in mass spectrometry .

Data Contradiction Analysis

Q. Why do in vitro vs. in vivo models show disparities in N-SO₂-AAF genotoxicity?

- Methodological Answer :

- In vitro limitations : Cell lines (e.g., HepG2) lack full metabolic competence (e.g., low SULT expression). Use primary hepatocyte co-cultures with stromal cells to better mimic in vivo conditions .

- Dosage considerations : In vivo studies often use lower, physiologically relevant doses, while in vitro models may employ supra-physiological concentrations. Apply physiologically based pharmacokinetic (PBPK) modeling to bridge this gap .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.